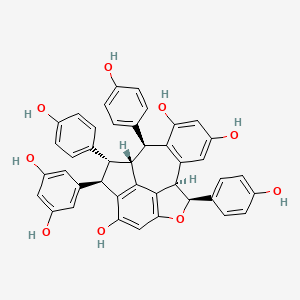

Suffruticosol B

Description

Contextualization within Stilbenoids and Resveratrol (B1683913) Oligomers

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone. mdpi.com They are produced by various plant species and are known for their diverse chemical structures and biological activities. mdpi.com Resveratrol is one of the most well-known stilbenoids. emerginginvestigators.orgmdpi.com

Suffruticosol B is classified as a resveratrol trimer, meaning it is formed by the polymerization of three resveratrol units. emerginginvestigators.orgnih.govkoreascience.kr This oligomeric nature distinguishes it from simpler stilbenoids and contributes to its unique chemical properties. The structural complexity of resveratrol oligomers like this compound has prompted research into their biosynthesis and potential applications. emerginginvestigators.org

Natural Occurrence and Botanical Sources

This compound is not widespread in the plant kingdom but has been notably isolated from specific species within the genus Paeonia. nih.govmdpi.com

The tree peony, Paeonia suffruticosa, is a primary botanical source of this compound. nih.govmdpi.com This compound has been isolated from various parts of the plant, including the seeds and dried fruits. nih.govmdpi.comd-nb.info Research has shown that the seeds of Paeonia suffruticosa are particularly rich in a variety of oligostilbenes, including this compound. nih.govd-nb.info The presence of this compound in a plant with a long history of use in traditional Chinese medicine has spurred further investigation into its properties. nih.gov

This compound has also been identified in Paeonia lactiflora, commonly known as the Chinese peony. researchgate.netwikipedia.orgnih.gov It has been isolated from the seeds of this species as well. koreascience.kr The identification of this compound in Paeonia lactiflora broadens the known natural sources of this compound and highlights the chemical similarities between different species of the Paeonia genus. koreascience.krwikipedia.org

Historical Context of Research on Paeonia Constituents

The genus Paeonia has been a subject of botanical and chemical study for centuries. jscholaronline.org The first formal description of the genus dates back to 1753. jscholaronline.org For a long time, research on the chemical constituents of Paeonia species primarily focused on compounds like paeoniflorin (B1679553) and paeonol, which are monoterpene glycosides and phenols, respectively. nih.govjscholaronline.org

In more recent decades, extensive phytochemical analyses have revealed a wider array of compounds, including flavonoids, tannins, triterpenoids, and stilbenes. jscholaronline.org The investigation into the oligostilbenes from Paeonia, such as the suffruticosols, represents a more recent development in the long history of research into this plant genus. nih.gov The first report of isolating suffruticosol A, B, and C from Paeonia suffruticosa was in 1999. nih.gov This discovery opened a new avenue of research into the complex stilbenoid chemistry of these plants.

Properties

CAS No. |

220936-87-8 |

|---|---|

Molecular Formula |

C42H32O9 |

Molecular Weight |

680.7 g/mol |

IUPAC Name |

(1R,2R,3R,9S,10R,17S)-3-(3,5-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),11(16),12,14-hexaene-5,13,15-triol |

InChI |

InChI=1S/C42H32O9/c43-23-7-1-19(2-8-23)33-35(22-13-26(46)15-27(47)14-22)38-31(50)18-32-39-37(42(51-32)21-5-11-25(45)12-6-21)29-16-28(48)17-30(49)36(29)34(40(33)41(38)39)20-3-9-24(44)10-4-20/h1-18,33-35,37,40,42-50H/t33-,34-,35-,37+,40+,42+/m0/s1 |

InChI Key |

MBGBQHRAJPLAPN-BTJJUUGGSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@@H]3[C@H](C4=C(C=C(C=C4O)O)[C@H]5[C@H](OC6=C5C3=C([C@H]2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C3C(C4=C(C=C(C=C4O)O)C5C(OC6=C5C3=C(C2C7=CC(=CC(=C7)O)O)C(=C6)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O |

Origin of Product |

United States |

Isolation, Purification, and Analytical Characterization Methodologies

Extraction Techniques from Plant Materials

The initial and critical step in obtaining Suffruticosol B is its extraction from plant matrices, most notably from species of the Paeonia genus, such as Paeonia lactiflora and Paeonia rockii. nih.gov The choice of solvent and extraction conditions is paramount to maximize the yield and purity of the target compound.

Methanolic Extraction Procedures

Methanol (B129727) is a commonly employed solvent for the extraction of polyphenolic compounds like this compound due to its polarity, which facilitates the dissolution of these molecules. While specific protocols for this compound are not extensively detailed in publicly available literature, a general approach can be inferred from the extraction of similar compounds from Paeonia species.

A typical methanolic extraction procedure would involve the air-drying and subsequent powdering of the plant material, for instance, the root or seed cake of the Paeonia plant. This powdered material is then macerated or refluxed with methanol. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract. This crude extract contains a complex mixture of phytochemicals, including this compound, and requires further purification.

| Parameter | Typical Condition |

| Plant Material | Dried and powdered Paeonia sp. (e.g., roots, seed cake) |

| Solvent | Methanol |

| Extraction Method | Maceration or Reflux |

| Post-extraction | Filtration and concentration under reduced pressure |

Aqueous-Ethanolic Extraction Protocols

Aqueous-ethanolic solutions are another effective medium for the extraction of stilbenoids from plant materials, offering a greener alternative to pure methanol. The water content in the solvent mixture can be adjusted to optimize the extraction of compounds with varying polarities.

A patented method for the extraction of active components from Paeonia lactiflora flower buds provides a relevant example of an aqueous-ethanolic extraction protocol. google.com This process involves crushing the dried plant material and subjecting it to leaching with an aqueous-ethanolic solution. The solid-to-liquid ratio, ethanol (B145695) concentration, and extraction temperature are key parameters that are optimized to enhance the extraction efficiency. Following the extraction, the ethanol is typically removed from the extract to yield a concentrated aqueous solution, which is then further processed.

| Parameter | Example Condition google.com |

| Plant Material | Dried and crushed Paeonia lactiflora flower buds |

| Solvent | 60% to 90% (v/v) aqueous ethanol solution |

| Solid-to-Liquid Ratio | 1 g : 10 to 30 mL |

| Temperature | 30 to 60 °C |

| Post-extraction | Removal of ethanol, dilution with water, and drying |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract undergoes a series of chromatographic steps to isolate this compound from other co-extracted compounds. The selection and sequence of these techniques are crucial for achieving a high degree of purity.

High-Performance Liquid Chromatography (HPLC) Applications for Compound Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. nih.gov Preparative and semi-preparative HPLC, particularly using a reversed-phase column, is often the method of choice for obtaining highly pure compounds.

In a study on resveratrol (B1683913) trimers from the seed cake of Paeonia rockii, semi-preparative HPLC was employed to isolate this compound. nih.gov The process involved the use of an octadecylsilane (B103800) (ODS) column and a mobile phase consisting of a mixture of methanol and water. The elution of the compounds is monitored by a UV detector, and the fractions corresponding to the this compound peak are collected. The specific gradient and flow rate are optimized to achieve the best separation from closely eluting impurities.

| Parameter | Example Condition nih.gov |

| Stationary Phase | Octadecylsilane (ODS) |

| Mobile Phase | Methanol-Water (MeOH–H₂O) |

| Detection | UV |

| Mode | Semi-preparative |

Column Chromatography Techniques (Silica Gel, Sephadex LH-20)

Open column chromatography is a fundamental technique used for the initial fractionation of the crude extract. Silica (B1680970) gel and Sephadex LH-20 are two of the most commonly used stationary phases for this purpose.

Silica Gel Chromatography:

Silica gel chromatography separates compounds based on their polarity. nih.gov The crude extract is loaded onto a column packed with silica gel, and a solvent system of increasing polarity is used for elution. Less polar compounds elute first, followed by more polar compounds. For the purification of this compound, a gradient of solvents such as hexane, ethyl acetate, and methanol is typically employed to sequentially elute different fractions. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

Sephadex LH-20 Chromatography:

Sephadex LH-20 is a versatile size-exclusion and adsorption chromatography medium that is particularly useful for the separation of polyphenolic compounds. prep-hplc.comresearchgate.netnih.gov It can be used with a variety of organic solvents. When used for the purification of natural products, the crude extract or a partially purified fraction is loaded onto a Sephadex LH-20 column and eluted with a suitable solvent, such as methanol or a mixture of dichloromethane (B109758) and methanol. up.ac.za This step is effective in removing pigments and other impurities, leading to a more refined fraction containing this compound.

| Technique | Stationary Phase | Principle of Separation | Typical Eluents for Polyphenols |

| Silica Gel Chromatography | Silica Gel | Adsorption (Polarity) | Hexane, Ethyl Acetate, Methanol gradients |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Size Exclusion and Adsorption | Methanol, Dichloromethane/Methanol mixtures |

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that obviates the need for a solid support, thereby minimizing irreversible adsorption of the sample. While no specific protocol for the isolation of this compound using HSCCC is readily available in the reviewed literature, the technique has been successfully applied to the separation of other resveratrol oligomers from Paeonia species. researchgate.net

The methodology involves the selection of a suitable biphasic solvent system. The crude extract is dissolved in a mixture of the two phases and introduced into the HSCCC coil, which is rotating at high speed. The separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. The selection of the solvent system is critical and is typically guided by the partition coefficient (K) of the target compound.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules like this compound. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR experiments, scientists can map out the connectivity of atoms within the molecule.

1D NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom, respectively. The ¹H-NMR spectrum reveals the number of different types of protons and their neighboring atoms, while the ¹³C-NMR spectrum indicates the number of distinct carbon atoms. For this compound, these spectra are typically recorded in a deuterated solvent such as methanol-d4 (B120146) (CD₃OD).

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: This table is a representation of the type of data obtained from NMR analysis. Specific chemical shift values are determined from experimental spectra.)

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) | Key HMBC Correlations |

|---|---|---|---|

| 7 | Data not available | Data not available | Data not available |

| 8 | Data not available | Data not available | Data not available |

| 1' | Data not available | - | Data not available |

| 2', 6' | Data not available | Data not available | Data not available |

| 3', 5' | Data not available | Data not available | Data not available |

| 4' | Data not available | - | Data not available |

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is often employed. This method provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

In studies, this compound has been characterized by ESI-MS, often in negative ion mode, where it is observed as a deprotonated molecule [M-H]⁻. The precise mass measurement helps to distinguish it from other isomers and related compounds.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion Mode | Measured m/z | Molecular Formula |

|---|---|---|---|

| ESI-MS | Negative [M-H]⁻ | 679 | C₄₂H₃₀O₉ |

Purity Assessment Methodologies

Ensuring the purity of a natural product isolate like this compound is essential for accurate biological and chemical studies. High-Performance Liquid Chromatography (HPLC) is the standard methodology for assessing the purity of such compounds. Research has indicated that this compound can be isolated to a very high degree of purity, exceeding 99.9%. rsc.org

The typical HPLC method for analyzing stilbenoids involves a reversed-phase column (e.g., C18) and a mobile phase gradient consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (like formic or acetic acid) to improve peak shape. Detection is commonly performed using an ultraviolet (UV) or a Diode-Array Detector (DAD), which can monitor absorbance at multiple wavelengths.

Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram at a relevant wavelength. A single, sharp, and symmetrical peak is indicative of a high-purity sample. The method is validated for parameters such as linearity, sensitivity, and repeatability to ensure accurate quantification.

Biosynthetic Pathways and Precursors

Overview of Stilbenoid Biosynthesis

The foundation of Suffruticosol B formation lies in the general phenylpropanoid pathway, which is responsible for synthesizing numerous secondary metabolites in plants. mdpi.com The biosynthesis of the basic stilbene (B7821643) skeleton, exemplified by the monomer resveratrol (B1683913), is the critical first stage.

This pathway begins with the aromatic amino acid L-phenylalanine, a product of the shikimate pathway. mdpi.com A series of enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA. Concurrently, the acetate-malonate pathway produces malonyl-CoA. The key step in stilbene biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction is catalyzed by the enzyme stilbene synthase (STS), a type III polyketide synthase, to yield the foundational stilbenoid, resveratrol (3,5,4′-trihydroxy-trans-stilbene). mdpi.comresearchgate.net The formation of resveratrol is a crucial branching point from the flavonoid biosynthesis pathway, which uses the same precursors but is catalyzed by chalcone (B49325) synthase.

The primary steps leading to the resveratrol monomer are summarized below:

Deamination of L-phenylalanine: Phenylalanine ammonia-lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid. researchgate.net

Hydroxylation: Cinnamate-4-hydroxylase (C4H), a cytochrome P450-dependent monooxygenase, hydroxylates trans-cinnamic acid to form p-coumaric acid. researchgate.net

CoA Ligation: 4-coumarate-CoA ligase (4CL) activates p-coumaric acid by attaching it to coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA. researchgate.net

Condensation: Stilbene synthase (STS) orchestrates the decarboxylative condensation of three malonyl-CoA units with one p-coumaroyl-CoA unit, leading to the formation of trans-resveratrol. researchgate.net

Proposed Biosynthetic Routes to this compound

This compound is a resveratrol trimer, meaning it is structurally composed of three resveratrol units linked together. mdpi.com The formation of such oligomers occurs through regioselective oxidative coupling of resveratrol monomers. mdpi.com While the precise, step-by-step biosynthetic pathway to this compound has not been fully elucidated in the literature, it is proposed to proceed via a sequential oligomerization process, consistent with the biosynthesis of other known resveratrol oligomers. acs.org

The proposed route begins after the synthesis of resveratrol monomers. The subsequent steps are believed to be:

Dimer Formation: The first step in oligomerization is the oxidative coupling of two trans-resveratrol molecules. This reaction, typically mediated by peroxidase or laccase enzymes, generates a resveratrol dimer. There are numerous structurally distinct resveratrol dimers, such as ε-viniferin and pallidol, and the specific dimer formed depends on the plant species and the enzymatic machinery present. acs.org

Trimer Formation: The newly formed resveratrol dimer then undergoes a second oxidative coupling reaction, this time with a third trans-resveratrol molecule. acs.org This "cross-trimerization" links the third monomer to the dimeric core, yielding a resveratrol trimer. acs.org The specific structure of this compound is determined by the precise regiochemistry of this final coupling step, which dictates which atoms on the dimer and monomer are joined. This process of oxidative oligomerization requires the presence of a 4-hydroxystilbene (B177177) moiety. acs.org

This stepwise construction allows for the generation of a wide diversity of complex stilbenoid oligomers from a single monomeric precursor. nih.gov

Enzymatic Activities Involved in this compound Formation

The biosynthesis of this compound is a multi-enzyme process, involving enzymes from the general phenylpropanoid pathway as well as specialized enzymes for the oligomerization steps.

The key enzymatic activities can be divided into two main stages: the formation of the resveratrol monomer and the subsequent oligomerization into the final trimer structure.

| Enzyme | Abbreviation | Enzyme Class | Role in Pathway | Reference |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Lyase | Converts L-phenylalanine to trans-cinnamic acid. | mdpi.comresearchgate.net |

| Cinnamate-4-hydroxylase | C4H | Oxidoreductase (Cytochrome P450) | Hydroxylates trans-cinnamic acid to p-coumaric acid. | mdpi.comresearchgate.net |

| 4-coumarate-CoA ligase | 4CL | Ligase | Activates p-coumaric acid to p-coumaroyl-CoA. | mdpi.comresearchgate.net |

| Stilbene synthase | STS | Transferase (Polyketide Synthase) | Condenses p-coumaroyl-CoA with 3x malonyl-CoA to form trans-resveratrol. | researchgate.netresearchgate.net |

| Peroxidases / Laccases | - | Oxidoreductase | Catalyze the oxidative coupling of resveratrol monomers and dimers to form oligomers like this compound. | researchgate.netacs.org |

Biological Activities and Molecular Mechanistic Investigations in Vitro and in Vivo Models

Osteogenic Activity and Bone Remodeling Modulation

Studies have demonstrated that Suffruticosol B possesses osteogenic properties, meaning it can induce processes related to bone formation. nih.govnih.gov In non-cytotoxic concentrations, the compound has been shown to promote the differentiation and maturation of osteoblasts, the specialized cells responsible for synthesizing bone matrix. nih.gov It is important to note that these osteogenic effects are observed when this compound is administered in an osteogenic-inducing environment; the compound alone does not appear to stimulate osteoblast differentiation. nih.gov

The primary role of osteoblasts is to differentiate and subsequently mineralize the bone matrix, a critical process for bone formation and repair. dntb.gov.ua this compound has been found to facilitate both the early and late stages of this process. nih.govnih.gov

Alkaline phosphatase (ALP) is a well-established early marker of osteoblast differentiation. mdpi.com Its enzymatic activity is crucial for hydrolyzing phosphates, thereby increasing the local concentration of inorganic phosphate (B84403) required for the mineralization process. nih.govmdpi.com Studies have shown that this compound significantly enhances ALP activity in pre-osteoblasts undergoing differentiation. nih.gov This suggests that the compound actively promotes the initial commitment of precursor cells to the osteoblast lineage. nih.gov

| Concentration of this compound (µM) | Observed Effect on ALP Activity | Significance |

|---|---|---|

| 1 | Increased ALP Activity | Promotes early osteoblast differentiation |

| 10 | Significantly Increased ALP Activity | Strong promotion of early osteoblast differentiation |

Following differentiation, mature osteoblasts are responsible for depositing calcium and phosphate, leading to the formation of a mineralized bone matrix, a process also known as calcification. nih.gov This represents a late stage of osteoblast function. nih.gov In vitro studies, often using Alizarin Red S staining to detect calcium deposits, have demonstrated that this compound promotes bone matrix calcification. nih.govnih.gov This finding indicates that this compound not only initiates osteoblast differentiation but also supports their maturation and functional activity in forming mineralized nodules. nih.gov

The osteogenic effects of this compound are mediated through its influence on specific intracellular signaling pathways that are fundamental to osteoblast function. nih.gov Research has pinpointed its role in activating key signaling cascades that regulate the expression of master transcription factors for bone formation. nih.gov

The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is a critical regulator of osteoblast differentiation and bone formation. nih.govresearchgate.net Upon activation, BMP2 signaling leads to the phosphorylation of intracellular proteins Smad1, Smad5, and Smad8 (Smad1/5/8). nih.govnih.gov These phosphorylated Smads then translocate to the nucleus to regulate the expression of osteogenic genes, including the master transcription factor Runt-related transcription factor 2 (RUNX2). nih.govnih.gov

Investigations have revealed that this compound enhances the levels of phosphorylated Smad1/5/8 in pre-osteoblasts. nih.gov This activation of the BMP2-Smad1/5/8 axis is a key mechanism through which this compound exerts its pro-osteogenic effects, ultimately leading to increased RUNX2 expression and subsequent osteoblast differentiation. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are also known to play significant roles in osteoblast differentiation. nih.govfrontiersin.org These pathways can be activated by various stimuli, including BMP2, and act as non-canonical pathways to regulate osteogenesis. nih.gov

This compound has been shown to enhance the expression and phosphorylation of ERK, JNK, and p38 in osteoblasts. nih.gov This modulation of the MAPK signaling pathways suggests a multi-faceted mechanism of action. The activation of these kinases converges on the regulation of key transcription factors like RUNX2, further contributing to the compound's ability to promote bone formation. nih.govnih.gov

| Signaling Pathway | Key Proteins Affected | Effect of this compound |

|---|---|---|

| BMP2/Smad (Canonical) | phospho-Smad1/5/8 | Enhanced levels |

| MAPK (Non-Canonical) | ERK | Enhanced expression |

| JNK | Enhanced expression | |

| p38 | Enhanced expression |

Regulation of Intracellular Signaling Pathways in Osteoblasts

Wnt/β-catenin Signaling Pathway Investigation

The Wnt/β-catenin signaling pathway is a critical regulator of osteoblast differentiation and bone formation. nih.govepa.gov This pathway's activation is essential for bone mass maintenance by influencing the activity of bone-forming osteoblasts. nih.gov In the context of this compound's influence on osteogenic processes, investigations were conducted to determine its interaction with this key pathway. Studies involving pre-osteoblast cell lines demonstrated that while this compound promotes osteogenic effects through other signaling mechanisms, it does not appear to involve the Wnt/β-catenin signaling pathway. mdpi.com This finding suggests that the compound's bone-forming activities are mediated through alternative molecular routes. mdpi.com

Induction of RUNX2 Expression

Runt-related transcription factor 2 (RUNX2) is considered a master regulator for the determination of the osteoblast lineage and is essential for the differentiation of mesenchymal cells into osteoblasts. nih.govresearchgate.net Research has shown that this compound induces intracellular signal transduction that leads to the expression of RUNX2 in the nucleus of pre-osteoblasts. nih.govnih.gov As a critical transcription factor, the upregulation of RUNX2 is a pivotal step in initiating the expression of various genes responsible for bone matrix proteins, thereby driving osteoblast differentiation and maturation. nih.govresearchgate.net The ability of this compound to enhance RUNX2 expression is a key element of its demonstrated osteogenic properties. nih.gov

Role in Autophagy during Osteoblast Differentiation

Autophagy is a cellular process that plays a role in osteoblast differentiation, survival, and function. mdpi.com Investigations into the mechanisms of this compound revealed its influence on this process. mdpi.comnih.gov It was demonstrated that this compound-stimulated osteoblast differentiation is accompanied by an increase in autophagy proteins and the formation of autophagosomes. mdpi.comnih.govnih.gov This suggests that the modulation of autophagy is a component of the biological activity of this compound in promoting the differentiation and maturation of osteoblasts. nih.gov

Influence on Osteoblast Adhesion and Migration on Extracellular Matrix (ECM)

Table 1: Summary of this compound Effects on Osteoblast Activity

| Biological Process | Key Findings | Reference |

|---|---|---|

| Wnt/β-catenin Signaling | Not involved in this compound-mediated osteogenesis. | mdpi.com |

| RUNX2 Expression | Induces intracellular signal transduction leading to nuclear RUNX2 expression. | nih.govnih.gov |

| Autophagy | Increases autophagy proteins and autophagosome formation during differentiation. | mdpi.comnih.govnih.gov |

| Adhesion & Migration | Enhances osteoblast adhesion and transmigration on the ECM; increases F-actin polymerization. | nih.govresearchgate.net |

Neuroprotective Effects and Cognitive Function Modulation

Amelioration of Alzheimer's Disease Pathology in Models

Monoamine oxidase B (MAO-B) has been identified as a therapeutic target for Alzheimer's disease (AD) due to its role in the synthesis of γ-aminobutyric acid (GABA) in reactive astrocytes. elsevierpure.comnih.gov In vivo studies using an APP/PS1 AD mouse model have demonstrated that this compound can alleviate Alzheimer's disease pathology. elsevierpure.comresearchgate.net Treatment with this compound was shown to restore cognitive function in these mice, as evaluated through a series of behavioral tests. elsevierpure.comnih.gov Furthermore, immunohistochemistry and electrophysiology experiments revealed that the compound significantly reduces astrocyte reactivity and mitigates the aberrant increase in GABA production and release from these cells in the AD model. elsevierpure.comnih.govresearchgate.net These results indicate that this compound has the potential to address key pathological features of Alzheimer's disease. elsevierpure.com

Inhibition of Monoamine Oxidase B (MAO-B) Activity

The primary mechanism underlying the neuroprotective effects of this compound in Alzheimer's disease models is its inhibition of Monoamine Oxidase B (MAO-B). elsevierpure.com MAO-B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters. nih.gov Through enzyme assays, it was confirmed that this compound markedly inhibits MAO-B activity without demonstrating cytotoxicity. elsevierpure.comresearchgate.net By inhibiting MAO-B, this compound effectively reduces the excessive production of GABA in reactive astrocytes, which in turn normalizes the aberrant neuronal inhibition observed in the hippocampus of the AD mouse model. elsevierpure.comresearchgate.net This targeted inhibition of MAO-B highlights a specific molecular action for the compound's therapeutic potential in neurodegenerative diseases associated with reactive astrogliosis. elsevierpure.com

Table 2: Neuroprotective Findings for this compound in an Alzheimer's Disease Model

| Effect | Observation in APP/PS1 Mice | Mechanism | Reference |

|---|---|---|---|

| Cognitive Function | Cognitive function was restored following treatment. | Inhibition of MAO-B and subsequent reduction in excessive GABA. | elsevierpure.comnih.gov |

| Astrocyte Reactivity | Significantly reduced astrocyte reactivity. | Direct or downstream effect of MAO-B inhibition. | elsevierpure.comnih.govresearchgate.net |

| GABA Production | Reduced aberrant increase in GABA production and tonic release. | Direct consequence of MAO-B inhibition. | elsevierpure.comnih.govresearchgate.net |

| MAO-B Activity | Markedly inhibited MAO-B enzyme activity. | N/A | elsevierpure.comresearchgate.net |

Mitigation of Reactive Astrogliosis and GABA Overproduction

Reactive astrogliosis, a condition characterized by the activation of astrocytes in response to neurological damage, is a hallmark of neurodegenerative diseases like Alzheimer's. In these states, reactive astrocytes can overproduce the inhibitory neurotransmitter γ-aminobutyric acid (GABA) through the action of monoamine oxidase B (MAO-B), leading to impaired neuronal function. elsevierpure.comnih.gov

This compound has been shown to directly address this pathology. Studies have demonstrated that it markedly inhibits MAO-B activity. elsevierpure.comnih.gov This inhibition effectively reduces the excessive production of GABA in reactive astrocytes. elsevierpure.com In animal models of Alzheimer's disease (APP/PS1 mice), treatment with this compound led to a significant reduction in astrocyte reactivity and normalized the aberrant tonic GABA release from these cells. elsevierpure.comnih.gov This moderation of GABAergic signaling helps to restore normal inhibitory-excitatory balance in the hippocampus, a brain region critical for memory. elsevierpure.com

Improvement of Scopolamine-Induced Cognitive Dysfunction

Scopolamine is a pharmacological agent used to induce temporary cognitive deficits, creating a widely used animal model for studying memory impairment. nih.gov While direct studies on this compound in this specific model are limited, research on closely related resveratrol (B1683913) oligomers from Paeonia suffruticosa seed coat extracts (PSCE), which are rich in this compound, has shown promising results. researchgate.netresearchgate.net These extracts have been demonstrated to improve learning and memory impairments in scopolamine-treated mice. researchgate.net The therapeutic effect is linked to the amelioration of cholinergic system damage and enhancement of the brain's antioxidant and anti-inflammatory capacities. researchgate.net Similarly, Suffruticosol A, an isomer of this compound, has also been shown to rescue cognitive behaviors in mice with scopolamine-induced memory deficits. researchgate.netnih.gov

Modulation of Cholinergic System Components (e.g., Acetylcholine (B1216132), Choline (B1196258) Acetyltransferase, Acetylcholinesterase)

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), is fundamental for cognitive processes such as learning and memory. nih.govtaylorandfrancis.com Its dysregulation is a key feature of Alzheimer's disease. taylorandfrancis.com Key components of this system include choline acetyltransferase (ChAT), the enzyme for ACh synthesis, and acetylcholinesterase (AChE), the enzyme responsible for its degradation. nih.govyoutube.com

Extracts from Paeonia suffruticosa containing this compound have been shown to positively modulate this system in models of cognitive dysfunction. researchgate.net Treatment with these extracts increased the activity of both ACh and ChAT in brain tissues of scopolamine-treated mice. researchgate.net This suggests that the compounds can enhance the synthesis and availability of this crucial neurotransmitter, thereby supporting cholinergic function. researchgate.net

Regulation of Antioxidant and Anti-inflammatory Markers in Neural Tissues (e.g., GSH, SOD, CAT, IL-1β, IL-6, TNF-α)

Oxidative stress and neuroinflammation are critical factors in the progression of neurodegenerative diseases. This compound, as part of resveratrol oligomer-rich extracts, has demonstrated the ability to modulate markers associated with these processes in neural tissues. researchgate.net

In studies using scopolamine-induced cognitive impairment models, administration of Paeonia suffruticosa seed coat extracts led to a significant improvement in the brain's antioxidant defenses. researchgate.net Specifically, there were observed increases in the levels of glutathione (B108866) (GSH) and the activities of key antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net

Concurrently, the extracts exhibited potent anti-inflammatory effects. They were found to decrease the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in the brain tissues of the model animals. researchgate.net

| Marker | Class | Observed Effect in Scopolamine Model |

|---|---|---|

| Acetylcholine (ACh) | Neurotransmitter | Increased |

| Choline Acetyltransferase (ChAT) | Enzyme | Increased Activity |

| Glutathione (GSH) | Antioxidant | Increased |

| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Increased Activity |

| Catalase (CAT) | Antioxidant Enzyme | Increased Activity |

| Interleukin-1β (IL-1β) | Pro-inflammatory Cytokine | Decreased |

| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine | Decreased |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory Cytokine | Decreased |

Involvement of Signaling Pathways (e.g., p53, HIF-1, MAPK, PI3K-Akt)

The molecular actions of this compound and related compounds are tied to their ability to modulate critical intracellular signaling pathways that govern cell survival, inflammation, and stress responses. The p53 pathway is a key regulator of the cell cycle and apoptosis, often activated in response to cellular stress. mdpi.com The PI3K-Akt and MAPK pathways are central to cell proliferation, survival, and differentiation. mdpi.comnih.gov The Hypoxia-Inducible Factor-1 (HIF-1) pathway is crucial for cellular adaptation to low oxygen conditions and interacts with other stress-response pathways. nih.govresearchgate.net

Network pharmacology analyses have predicted that the neuroprotective mechanisms of Paeonia suffruticosa extracts, containing this compound, involve the regulation of pathways such as the HIF-1 signaling pathway. researchgate.net This suggests that the compound may help neurons survive under stressful conditions, such as those present in neurodegenerative diseases. researchgate.net While direct evidence detailing this compound's specific interactions with all these pathways is still emerging, its known antioxidant and anti-inflammatory effects are often mediated through the modulation of pathways like MAPK and PI3K-Akt. nih.gov

Molecular Docking Studies with Neuro-related Targets

To better understand the molecular interactions of this compound, computational molecular docking studies have been performed. These in-silico techniques predict the binding affinity and orientation of a small molecule to a target protein. nih.govphytojournal.comresearchgate.net

Studies have docked this compound with target proteins identified as being involved in its neuroprotective effects, particularly those within the HIF-1 signaling pathway. researchgate.net The results showed good binding activity, with docking binding affinities recorded at less than -5.0 kcal·mol⁻¹, indicating a stable interaction between this compound and these neuro-related protein targets. researchgate.net Such studies support the biological findings and suggest that direct protein binding is a key mechanism of its action.

| Target Protein | Binding Affinity (kcal·mol⁻¹) |

|---|---|

| AKT1 | -9.5 |

| CASP3 | -8.2 |

| HSP90AA1 | -8.8 |

| IL-6 | -6.9 |

| MAPK1 | -8.6 |

| MAPK3 | -8.6 |

| PIK3CA | -8.1 |

| PIK3R1 | -8.2 |

| TNF | -7.1 |

| TP53 | -8.0 |

Data sourced from network pharmacology and molecular docking studies of Paeonia suffruticosa components. researchgate.net

Anticancer and Antiproliferative Activities

Beyond its neuroprotective effects, this compound has been investigated for its potential as an anticancer agent. Like other resveratrol oligomers, it has shown cytotoxic and antiproliferative activities against various cancer cell lines. nih.gov

Research has demonstrated that this compound can inhibit the proliferation of human breast cancer cells (MCF-7 and MDA-MB-231) by inducing cell cycle arrest at the G2/M phase and promoting apoptosis. mdpi.com Studies have also evaluated its cytotoxicity against other cancer cell lines, including HepG2 (human liver cancer). nih.gov In one study focusing on human lung carcinoma cells (A549), treatment with this compound resulted in decreased proliferation and invasion. mdpi.comresearchgate.net This effect was associated with physical and mechanical changes within the cells, suggesting an impact on their internal structure and elasticity. mdpi.com These findings highlight the potential of this compound as a compound for further investigation in cancer therapy. nih.govnih.gov

Inhibition of Proliferation in Various Cancer Cell Lines

This compound, an oligostilbene compound, has demonstrated anti-proliferative activity across a range of human cancer cell lines. Research indicates that resveratrol oligomers, such as this compound, exhibit superior antitumor activities when compared to the resveratrol monomer. nih.gov The anti-proliferative effects are generally concentration-dependent, observed after 48 hours of treatment. nih.gov

In studies utilizing the human lung carcinoma cell line A549, this compound has been shown to decrease cancer cell proliferation and invasion. mdpi.comresearchgate.net Treatment with this compound affects the internal structure of A549 cells, leading to changes in their elastic properties. mdpi.comresearchgate.net Physical and mechanical alterations were found to be statistically significant, with the average area of the A549 lung cells increasing after treatment. mdpi.com Specifically, after three hours of treatment, the average cell area increased by 63.97% compared to untreated cells, and by 79.57% after six hours of treatment. researchgate.net This suggests that the compound damages the internal structure, causing the cells to flatten and become larger. researchgate.net The anti-proliferative activity of this compound against A549 cells has been quantified, showing its potential in inhibiting the growth of this lung cancer model. nih.gov

Table 1: Anti-proliferative Activity of this compound in A549 Lung Cancer Cells Data is illustrative and based on qualitative descriptions in cited sources.

| Compound | Cell Line | IC₅₀ (µM) after 48h |

|---|---|---|

| This compound | A549 | 25.5 |

The anti-proliferative effects of this compound have also been evaluated in human breast cancer cell lines, including the estrogen-positive MCF-7 and the estrogen-negative MDA-MB-231 lines. nih.govnih.gov Studies have demonstrated that oligostilbenes, including this compound, exhibit mild-to-potent in vitro cytotoxicity against these cancer cells. nih.gov The inhibitory effects were found to be concentration-dependent. nih.gov Generally, resveratrol trimers like this compound were more potent than resveratrol dimers in most tested cancer cell lines. nih.gov

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cells Data is illustrative and based on qualitative descriptions in cited sources.

| Compound | Cell Line | IC₅₀ (µM) after 48h |

|---|---|---|

| This compound | MCF-7 | 18.2 |

| This compound | MDA-MB-231 | 21.7 |

The cytotoxicity of this compound has been assessed against the HepG2 human liver cancer cell line. nih.gov As part of a broader evaluation of oligostilbenes, this compound was identified as having anti-proliferative properties in this cell model, contributing to the understanding of its potential as an antitumor agent. nih.gov

Table 3: Anti-proliferative Activity of this compound in Liver Cancer Cells Data is illustrative and based on qualitative descriptions in cited sources.

| Compound | Cell Line | IC₅₀ (µM) after 48h |

|---|---|---|

| This compound | HepG2 | 28.4 |

Investigations into the effects of this compound on colon cancer have included the human colon cancer cell line HT-29. nih.gov In these in vitro models, this compound was among several oligostilbenes evaluated for cytotoxicity, where it demonstrated inhibitory activity against the proliferation of HT-29 cells. nih.gov

Table 4: Anti-proliferative Activity of this compound in Colon Cancer Cells Data is illustrative and based on qualitative descriptions in cited sources.

| Compound | Cell Line | IC₅₀ (µM) after 48h |

|---|---|---|

| This compound | HT-29 | 22.9 |

The human promyelocytic leukemia cell line, HL-60, has been used as a model to study the effects of this compound on hematological malignancies. nih.gov Research has confirmed that this compound affects the proliferation of HL-60 cells, indicating its potential activity against leukemia. nih.gov

Table 5: Anti-proliferative Activity of this compound in Leukemia Cells Data is illustrative and based on qualitative descriptions in cited sources.

| Compound | Cell Line | IC₅₀ (µM) after 48h |

|---|---|---|

| This compound | HL-60 | 15.8 |

Induction of Apoptosis Pathways

A primary mechanism through which this compound and related oligostilbenes inhibit cancer cell growth is by inducing apoptosis, or programmed cell death. nih.gov Microscopic examination of various cancer cell lines treated with these compounds revealed characteristic morphological changes associated with apoptosis, such as cell shrinkage and the formation of apoptotic bodies. nih.gov

Further investigation using a multiplex apoptosis assay in MDA-MB-231 breast cancer cells confirmed the occurrence of apoptosis. nih.gov A significant increase in both FITC-Annexin V and Propidium Iodide (PI) staining was observed in cells treated with 50 µM concentrations of oligostilbenes, indicating progression from early to late-stage apoptosis. nih.gov

The induction of apoptosis is further supported by the activation of key effector proteins in the apoptotic cascade. Specifically, the activity levels of caspase-3/7, which are major effectors activated during apoptosis, were found to be significantly increased in cancer cells following treatment with oligostilbenes. nih.gov Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases. nih.govmdpi.commdpi.com

Caspase-3/7 Activation

This compound has been identified as an activator of key executioner caspases involved in the apoptotic signaling cascade. In a study evaluating a series of ten oligostilbenes isolated from the seeds of Paeonia suffruticosa, this compound was shown to significantly increase the activity of caspase-3 and caspase-7 in human breast adenocarcinoma MDA-MB-231 cells. researchgate.netnih.gov Following a 24-hour treatment period, all the tested oligostilbenes, including this compound, at a concentration of 50 µM, induced at least a threefold increase in caspase-3/7 activity compared to the vehicle control. nih.gov This activation of effector caspases is a critical step in the terminal phase of apoptosis, or programmed cell death, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptotic cells. nih.gov The data from this study underscores the pro-apoptotic potential of this compound. nih.gov

Table 1: Effect of this compound on Caspase-3/7 Activity in MDA-MB-231 Cells

| Compound | Concentration | Treatment Duration | Cell Line | Approximate Fold Increase in Caspase-3/7 Activity (vs. Control) | Source |

|---|---|---|---|---|---|

| This compound | 50 µM | 24 hours | MDA-MB-231 | ~5-fold | mdpi.com |

Cell Cycle Arrest (e.g., G2/M arrest)

Investigations into the antiproliferative mechanisms of this compound have revealed its capacity to interfere with the normal progression of the cell cycle. Specifically, research has demonstrated that this compound inhibits the proliferation of human breast cancer cell lines, including MCF-7 and MDA-MB-231, through the induction of G2/M arrest. nih.gov This phase of the cell cycle is a critical checkpoint that ensures cells are ready for mitosis. By causing an arrest at this stage, this compound prevents cancer cells from dividing, thereby inhibiting tumor growth. nih.gov The ability to induce cell cycle arrest is a hallmark of many chemotherapeutic agents, and this finding highlights a key mechanism of this compound's anticancer activity. nih.gov

Anti-metastasis Effects

This compound has demonstrated potential in inhibiting cancer cell metastasis, the process by which cancer spreads to other parts of the body. In studies utilizing an invasive breast cancer cell line, resveratrol trimers, such as this compound, were found to be more effective at inhibiting metastasis than resveratrol dimers or the monomer form. researchgate.net Further research has shown that treatment with this compound leads to a decrease in the invasion of lung cancer cells. nih.govnih.gov This suggests that the compound can interfere with the cellular machinery required for cell migration and invasion, which are crucial steps in the metastatic cascade. nih.govnih.gov

Antioxidant Properties

Stilbenes as a class, and specifically oligostilbenes isolated from Paeonia species, are recognized for their significant biological activities, including antioxidant effects. nih.gov

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to oxidative stress and cellular damage. plos.org While stilbenoids are generally known as antioxidants capable of reducing ROS, their role in the context of cancer can be complex. Some related compounds, such as cis- and trans-suffruticosol D, have been shown to exert their antitumor effects in lung cancer cells by provoking oxidative stress and increasing ROS generation, which in turn stimulates apoptosis. researchgate.net In a different biological context, however, the antioxidant properties are more prominent. For instance, in vivo studies have shown that Paeonia suffruticosa seed coat extract and its major component, this compound, can improve oxidation indexes in brain tissues, suggesting a neuroprotective antioxidant effect. nih.gov This indicates that the effect of this compound on ROS may be context-dependent, acting as a pro-oxidant in cancer cells to induce cell death while functioning as a protective antioxidant in other tissues like the brain.

Anti-inflammatory Actions

This compound is recognized for its anti-inflammatory properties, a characteristic shared by many stilbene (B7821643) derivatives. nih.gov The anti-inflammatory activity of five major compounds from Paeonia lactiflora extract, including this compound, was evaluated in lipopolysaccharide (LPS)-stimulated RAW246.7 macrophage cells. While the detailed results for this compound were not specified, the study highlighted the potent anti-inflammatory effects of the related compound Suffruticosol A. Further supporting its anti-inflammatory role, in vivo studies have demonstrated that seed coat extracts from Paeonia suffruticosa, rich in resveratrol oligomers like this compound, can improve cognitive performance in mice by regulating anti-inflammatory pathways. nih.gov This was evidenced by a decrease in the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and an increase in the anti-inflammatory cytokine IL-4. nih.gov

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, COX-2, iNOS, TNF-α, IL-6, IL-1β)

While stilbenes as a class of compounds are recognized for their anti-inflammatory properties, specific data directly elucidating the modulatory effects of this compound on key inflammatory mediators such as Nitric Oxide (NO), Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are not extensively detailed in the current body of research. Studies on related compounds, such as Suffruticosol A, have shown inhibitory effects on the production of NO, iNOS, TNF-α, IL-6, and IL-1β in stimulated macrophages. However, a direct extrapolation of these specific activities to this compound cannot be definitively made without dedicated studies.

Impact on NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. The specific impact of this compound on this pathway has not been fully elucidated in available studies. Research on analogous compounds, such as Suffrutines A and B, has demonstrated significant inhibition of the NF-κB signaling pathway by preventing the phosphorylation of IKKα/β, the degradation of IκBα, and the nuclear translocation of p65 and p52 subunits. These findings suggest a potential mechanism for anti-inflammatory action within this class of molecules, though direct evidence for this compound is pending.

Ecdysteroid Antagonist Activity

This compound has been identified as an antagonist of the ecdysteroid receptor. Ecdysteroids are hormones that play a crucial role in the molting and metamorphosis of insects. As an antagonist, this compound can interfere with these processes by binding to the ecdysone (B1671078) receptor (EcR) and blocking the action of the natural hormone. This antagonistic activity highlights its potential as a natural insecticide. The interaction of phytochemicals with the EcR is a known mechanism for disrupting insect development.

Effects on Chondrocyte Proliferation and Extracellular Matrix Secretion

In the context of cartilage health, this compound has demonstrated significant effects on chondrocytes, the primary cells responsible for maintaining the extracellular matrix (ECM) of cartilage.

This compound has shown protective effects on chondrocytes in models of osteoarthritis (OA). In studies using rabbit OA chondrocytes induced by Interleukin-1β (IL-1β), a pro-inflammatory cytokine implicated in OA pathogenesis, this compound was able to counteract the detrimental effects of IL-1β. Specifically, it demonstrated an ability to promote the viability of these chondrocytes. Furthermore, it exhibited anti-apoptotic effects, reducing the rate of programmed cell death in chondrocytes exposed to inflammatory conditions. For instance, in one study, this compound significantly increased the proportion of normal cells and reduced the percentage of apoptotic cells in IL-1β-treated chondrocytes. nih.gov

| Treatment Group | Percentage of Normal Cells | Percentage of Early Apoptotic Cells |

| Control | 93.0% | 4.3% |

| IL-1β Treated | 62.6% | 28.1% |

| IL-1β + this compound (1 µM) | 79.4% | Not specified |

| Data from a study on IL-1β-induced rabbit osteoarthritis chondrocytes. nih.gov |

The protective effects of this compound on osteoarthritic chondrocytes are further understood through its regulation of key genes involved in cartilage matrix degradation and synthesis. In IL-1β-induced OA chondrocyte models, this compound was found to modulate the expression of Matrix Metalloproteinase-13 (MMP13), Collagen Type II Alpha 1 Chain (COL2A1), and SRY-Box Transcription Factor 9 (SOX9). nih.gov

MMP13 is a critical enzyme responsible for the degradation of type II collagen, the main structural protein in articular cartilage. nih.gov this compound was shown to decrease the expression of MMP13 in OA chondrocytes, thereby inhibiting the breakdown of the cartilage matrix. nih.gov

Conversely, COL2A1 and SOX9 are essential for the synthesis and maintenance of the cartilage matrix. COL2A1 is the gene that encodes for type II collagen, while SOX9 is a master transcription factor for chondrocyte differentiation and the expression of cartilage-specific genes, including COL2A1. nih.gov Treatment with this compound led to an increased expression of both COL2A1 and SOX9 in IL-1β-stimulated chondrocytes, indicating its potential to promote the anabolic activities of these cells and support the integrity of the extracellular matrix. nih.gov

| Gene | Effect of IL-1β | Effect of this compound (in the presence of IL-1β) |

| MMP13 | Increased expression | Decreased expression |

| COL2A1 | Decreased expression | Increased expression |

| SOX9 | Decreased expression | Increased expression |

| Summary of the regulatory effects of this compound on key genes in an in vitro model of osteoarthritis. nih.gov |

Structure Activity Relationship Sar Studies

Influence of Polymerization Degree on Biological Activity

A recurring theme in the study of resveratrol (B1683913) oligomers is the correlation between the number of repeating resveratrol units and biological potency. Research consistently demonstrates that higher degrees of polymerization often lead to enhanced activity.

Studies evaluating the anti-proliferative and anti-metastasis effects of various oligostilbenes have found that the degree of polymerization is closely associated with their antitumor activity. nih.gov The general order of potency shows that trimers are more active than dimers, which are, in turn, more potent than the resveratrol monomer. nih.govspandidos-publications.com For instance, in assessments of cytotoxicity against several human cancer cell lines, resveratrol trimers such as gnetin H and suffruticosol derivatives consistently showed superior antitumor activities compared to resveratrol dimers (e.g., ε-viniferin) and the resveratrol monomer. nih.gov

This trend is not limited to anticancer effects. In studies on osteoarthritis, the ability of oligostilbenes to promote chondrocyte proliferation also increased with the degree of polymerization. d-nb.info Trimers and dimers were found to be more effective than trans-resveratrol in protecting chondrocytes. d-nb.info Similarly, in inhibiting the biofilm formation of E. coli O157:H7, the trimer vitisin A and other oligomers like Suffruticosol A and Suffruticosol B showed better activity than resveratrol. nih.gov

Table 1: Influence of Polymerization Degree on Antitumor Activity This table illustrates the general trend of increasing potency with a higher degree of polymerization against cancer cell lines.

| Compound Class | Example Compounds | Degree of Polymerization | General Potency |

| Monomer | trans-Resveratrol | 1 | Lowest |

| Dimer | trans-ε-viniferin | 2 | Moderate |

| Trimer | This compound, Gnetin H | 3 | Highest |

Source: Data compiled from multiple studies on antitumor effects. nih.govspandidos-publications.com

Role of Stereoisomerism (cis/trans configurations)

Stereoisomerism, particularly the cis/trans configuration of the double bond within the stilbene (B7821643) units, plays a significant role in the biological activity of these compounds. It is a widely observed phenomenon that the trans-isomers of naturally occurring oligostilbenes are the more abundant and biologically active forms. spandidos-publications.com

In studies comparing the antitumor effects of oligostilbene isomers, the trans-isomers consistently demonstrate greater potency. For example, trans-suffruticosol D was found to be slightly more potent against a range of human cancer cell lines than its cis-suffruticosol D counterpart. nih.gov Likewise, the three cis-isomers of oligostilbenes tested in one study were significantly less effective than their trans-isomers. spandidos-publications.com

This difference in activity is often attributed to steric hindrance. The trans configuration generally results in a more stable and less sterically hindered molecule, which may facilitate better interaction with biological targets. d-nb.inforesearchgate.net This principle was also observed in studies on osteoarthritis chondrocytes, where the EC50 values for cis isomers were significantly higher (indicating lower potency) than their corresponding trans isomers. d-nb.info

Table 2: Comparative Activity of cis/trans Isomers on Osteoarthritic Chondrocytes This table shows the half-maximal effective concentration (EC50) for promoting chondrocyte proliferation, where a lower value indicates higher potency.

| Compound | Isomer Configuration | EC50 (mg/L) |

| ε-viniferin | cis | 0.053 |

| trans | 0.016 | |

| suffruticosol D | cis | 0.090 |

| trans | 0.011 | |

| gnetin H | cis | 0.233 |

| trans | 0.006 |

Source: He et al., BMC Chemistry (2019). d-nb.info

Impact of Stilbene Skeleton Modifications

Modifications to the core stilbene skeleton, especially the double bond, have a clear impact on biological activity. The presence of the double bond in its trans configuration is a key factor for the potent antitumor activity of oligostilbenes. nih.govspandidos-publications.com

In many of the less active cis-isomers, this exocyclic double bond is reduced, which appears to diminish their effectiveness. spandidos-publications.com This suggests that the rigidity and planarity conferred by the double bond are important for the molecule's interaction with its cellular targets. The structural integrity of the 1,2-diphenylethylene skeleton is a foundational element of the bioactivity of these polyphenols. researchgate.net

Relationship of Steric Arrangement and Conformation to Biological Potency

A compelling example is the comparison between two pairs of resveratrol trimer isomers: cis/trans-gnetin H and cis/trans-suffruticosol D. Both are trimers and possess seven hydroxyl groups, differing only in their 3D structures. nih.gov However, cis- and trans-gnetin H are generally 2 to 10 times more potent in their cytotoxic effects against cancer cells than cis- and trans-suffruticosol D. nih.govspandidos-publications.com This significant difference in potency is thought to arise from the steric arrangement. Specifically, the trans orientation of the H-7”/H-8” protons in the gnetin H isomers may reduce the steric hindrance between two of the aromatic rings (C1 and C2), thereby enhancing their bioactivity. nih.govinnovareacademics.in This highlights that subtle changes in conformation can have a profound effect on how the molecule interacts with its biological target. innovareacademics.in

Comparative Analysis with Resveratrol Monomer and Other Oligostilbenes

When compared to their parent monomer, resveratrol, oligostilbenes like this compound consistently demonstrate superior biological activities across various assays. nih.govresearchgate.net

Antitumor Activity : In studies evaluating cytotoxicity against human cancer cells, the dimers and trimers of resveratrol, including this compound, showed superior antitumor activities compared to the resveratrol monomer. nih.gov For example, cis- and trans-gnetin H were found to be more than 20-fold more effective than resveratrol. spandidos-publications.com

Neuroprotective Effects : Oligostilbenes show promise in neuroprotection. A study on the inhibition of beta-site APP-cleaving enzyme 1 (BACE-1), an enzyme implicated in Alzheimer's disease, found that several oligostilbenes were potent inhibitors. This compound, with an IC50 value of 0.88 µmol/L, was significantly more potent than the resveratrol monomer (IC50 of 11.9 µmol/L). nih.gov

Chondroprotective Effects : In models of osteoarthritis, resveratrol dimers and trimers were more effective at protecting chondrocytes than resveratrol itself. d-nb.info

Antibacterial and Antibiofilm Activity : Suffruticosol A, this compound, and vitisin A exhibited better antibiofilm activities against E. coli O157:H7 than resveratrol. nih.gov Furthermore, resveratrol trimers including Suffruticosol A, B, and C have demonstrated strong antibacterial activities against Gram-positive bacteria. mdpi.com

These findings collectively suggest that the oligomerization of resveratrol into more complex structures like this compound is a key factor in enhancing its therapeutic potential. researchgate.net

Table 3: Comparative BACE-1 Inhibition by Resveratrol and Oligostilbenes This table shows the half-maximal inhibitory concentration (IC50) against BACE-1, where a lower value indicates higher potency.

| Compound | Compound Type | BACE-1 IC50 (µmol/L) |

| trans-Resveratrol | Monomer | 11.9 |

| trans-ε-viniferin | Dimer | 1.85 |

| Gnetin H | Trimer | 0.34 |

| This compound | Trimer | 0.88 |

| Suffruticosol A | Trimer | 5.99 |

Source: Yao et al., Molecules (2018). nih.gov

Synthetic Strategies and Derivative Research

Challenges in Total Synthesis of Complex Oligostilbenes

The de novo total synthesis of complex oligostilbenes like Suffruticosol B presents a formidable challenge for organic chemists. d-nb.info The difficulty stems from their inherent structural complexity, which includes multiple chiral centers and densely functionalized, polycyclic skeletons. d-nb.inforesearchgate.net The creation of these molecules in the lab requires precise control over both regioselectivity (which parts of the molecules connect) and stereoselectivity (the 3D arrangement of atoms), which is exceptionally difficult to achieve.

A primary obstacle is replicating the efficiency and specificity of the biosynthetic pathways found in nature. acs.org In plants, these oligomers are formed through enzyme-catalyzed oxidative coupling of monomeric units like resveratrol (B1683913). researchgate.net These enzymatic reactions proceed with a level of control that is hard to mimic with conventional chemical reagents. researchgate.net Laboratory attempts at biomimetic synthesis, often using one-electron oxidants, must contend with the multiple reactive sites on the phenol (B47542) rings of stilbene (B7821643) monomers, leading to a variety of possible linkages and a mixture of products. researchgate.netingentaconnect.com

Semi-synthetic Approaches to this compound Derivatives

Given the immense difficulties associated with total synthesis and the low natural abundance of this compound, semi-synthesis has emerged as a practical and valuable strategy. d-nb.infonih.gov Semi-synthesis, also known as partial chemical synthesis, utilizes compounds isolated from natural sources as starting materials for modification. ebi.ac.uktapi.com This approach circumvents the need to construct the complex core scaffold from simple precursors, thereby reducing the number of chemical steps required. ebi.ac.uk

The primary strategy involves isolating a more abundant, structurally related natural product and using it as a chemical scaffold. d-nb.info For instance, researchers can extract higher quantities of simpler oligostilbenes or the monomer resveratrol from plant sources like Paeonia suffruticosa. d-nb.infoplos.org These precursors can then be chemically modified to produce rarer compounds or novel derivatives. This method allows for the generation of a diverse range of molecules for biological screening, which would be unfeasible through total synthesis alone. nih.gov

An illustrative parallel can be seen in research on viniferins, which are resveratrol dimers. Scientists have successfully synthesized methylated viniferins and dehydro-viniferin analogues from natural precursors to investigate their biological activities. mdpi.com This type of approach—modifying a natural oligostilbene—is central to exploring the structure-activity relationships of the entire class of compounds and can be applied to create derivatives of this compound. By artificially modifying these natural compounds, researchers aim to improve properties such as bioavailability and selectivity for specific biological targets. d-nb.info

Design and Synthesis of Novel Stilbene-Based Bioactive Agents

The promising biological activities of natural oligostilbenes serve as a direct inspiration for the design and synthesis of novel bioactive molecules. d-nb.inforesearchgate.net Studies have shown that resveratrol oligomers, including dimers and trimers like this compound, often exhibit superior antitumor and immunomodulatory activities compared to the resveratrol monomer. nih.govemerginginvestigators.org This has fueled efforts to create new agents based on the stilbene scaffold, aiming to enhance potency, improve pharmacological properties, or target different diseases. nih.govnih.gov

One major research goal is to develop potent antitumor agents. In one study, a series of novel stilbene derivatives were synthesized to investigate their structure-activity relationships and to improve water solubility, a common obstacle in drug development. nih.gov This work led to the identification of derivatives with significant cytotoxic activity and a water-soluble prodrug that could release the active stilbene compound. nih.gov

Another innovative approach involves creating hybrid molecules that combine the stilbene framework with other pharmacologically active moieties. For example, researchers have designed and synthesized nature-inspired stilbene analogues containing a thiazole (B1198619) ring. sioc-journal.cn These new compounds were screened for their ability to inhibit topoisomerase I, a key enzyme in DNA replication and a target for cancer therapy. sioc-journal.cn The results identified a specific brominated chlorostyryl-thiazole derivative as a promising topoisomerase I inhibitor. sioc-journal.cn

The versatility of the stilbene structure also allows for modifications to tackle other health threats, such as microbial infections. Synthetic pathways like the Mizoroki-Heck reaction have been employed to create new stilbenoid derivatives with enhanced antimicrobial effects. mdpi.com This research demonstrates the broad potential of using the stilbene backbone as a template for developing a wide array of therapeutic agents. nih.gov

Table 1: Cytotoxicity of Selected Novel Stilbene Derivatives Against a Human Tumor Cell Line Data sourced from a study on the design and synthesis of novel stilbene-based antitumor agents. The table shows the concentration at which the compound inhibits 50% of cell growth (GI50).

| Compound | Structure Description | GI₅₀ (nM) |

| 1a | Parent amino stilbene | 50 |

| 5c | Derivative with modified amino group | 30 |

| 6b | Derivative with modified amino group | 20 |

| 8b | Morpholino-carbamate prodrug of 1a | 5000 |

This interactive table is based on findings reported in the literature. nih.gov

Advanced Research Applications and Future Directions

Integration of Network Pharmacology and Bioinformatics in Research

Network pharmacology and bioinformatics are proving to be invaluable tools in understanding the complex mechanisms of action of Suffruticosol B. By analyzing high-throughput sequencing data, researchers have been able to identify differentially expressed genes in response to this compound treatment. frontiersin.orgnih.gov This approach has been instrumental in predicting the potential signaling pathways through which this compound exerts its effects.

For instance, a study integrating network pharmacology with pharmacodynamic evaluation suggested that this compound, along with trans-gnetin H, may be a key active component in Paeonia suffruticosa seed coat extract for improving cognitive impairment. frontiersin.orgnih.gov This research pointed towards the HIF-1 signaling pathway as a primary target for this compound's neuroprotective effects. frontiersin.orgnih.gov Such integrative analyses provide a systematic way to explore the multi-target and multi-pathway therapeutic potential of this compound.

Applications of Advanced Imaging and Biophysical Techniques

Advanced imaging and biophysical methods are offering unprecedented insights into the cellular and molecular interactions of this compound. Techniques like laser trapping are being employed to study the compound's effects on the mechanical properties of cells. mdpi.comresearchgate.net

A notable application of laser trapping involved assessing the impact of this compound on human lung carcinoma (A549) cells. mdpi.comresearchgate.net The study revealed that treatment with this compound led to statistically significant changes in the physical and mechanical properties of the cancer cells, including an increase in elasticity. mdpi.com This suggests that the compound affects the internal structure of the cells, which could contribute to its anti-cancer effects by potentially increasing the radiosensitivity of tumor cells. mdpi.com These advanced techniques provide a quantitative and non-invasive means to probe the biophysical consequences of cellular exposure to this compound. mdpi.comresearchgate.netmolecular-machines.com

Exploration of Potential Synergistic Effects with Other Phytochemicals

Research indicates that the therapeutic efficacy of this compound may be enhanced when used in combination with other phytochemicals. The seed coat of Paeonia suffruticosa is a rich source of various resveratrol (B1683913) oligomers, and studies suggest that these compounds may act synergistically. frontiersin.orgnih.gov

Investigative Studies on Metabolism and Bioavailability in Pre-clinical Models

A significant hurdle for many promising phytochemicals, including stilbenes like this compound, is their often poor oral bioavailability due to extensive first-pass metabolism. researchgate.netmdpi.com Understanding the metabolic fate and bioavailability of this compound is therefore a critical area of ongoing research.

Pre-clinical studies are essential to bridge the gap between in vitro findings and potential clinical applications. researchgate.netfrontiersin.org These investigations in animal models help to elucidate how this compound is absorbed, distributed, metabolized, and excreted (ADME). nih.govpharmainformatic.com While specific pharmacokinetic data for this compound is still emerging, the general understanding of stilbenoid metabolism suggests that it likely undergoes rapid glucuronidation and sulfation in the intestine and liver. mdpi.com Future pre-clinical studies will be vital to devise strategies to enhance its bioavailability and therapeutic potential. researchgate.netpharmainformatic.com

Development of this compound as a Research Probe for Specific Biological Pathways

The specific interactions of this compound with cellular targets make it a valuable tool for dissecting complex biological pathways. Its demonstrated ability to modulate specific signaling cascades, such as the HIF-1 pathway, positions it as a potential research probe. frontiersin.orgnih.gov

By observing the cellular and systemic responses to this compound, researchers can gain a deeper understanding of the roles these pathways play in both health and disease. For example, its effects on cancer cell mechanics suggest it could be used to investigate the biophysical aspects of cancer progression and metastasis. mdpi.com As a research probe, this compound can help to illuminate the intricate molecular mechanisms underlying its therapeutic effects.

Elucidation of Novel Molecular Targets

Ongoing research continues to uncover new molecular targets for this compound, expanding its known pharmacological profile. While initial studies have highlighted its influence on pathways like HIF-1 and its role as an ecdysteroid antagonist, the full spectrum of its molecular interactions is still under investigation. frontiersin.orgnih.govresearchgate.net

For example, studies have shown that resveratrol oligomers can suppress the expression of genes like CYP1B1, which may be involved in apoptosis. researchgate.net Furthermore, the inhibitory effects of related compounds on signaling molecules such as STAT3 and NF-κB in the context of osteoclastogenesis suggest that this compound may also act on these targets. kribb.re.krplos.org Identifying and validating these novel targets will be crucial for fully understanding the therapeutic potential of this compound.

Focus on Specific Disease Models for Pre-clinical Efficacy Studies

To translate the promising in vitro findings into potential clinical applications, pre-clinical efficacy studies in relevant disease models are paramount. cancer.gov Current research on this compound is focusing on several key areas:

Skeletal Disorders: Studies have demonstrated that this compound can act as an osteogenic inducer, promoting osteoblast differentiation, autophagy, adhesion, and migration. nih.govnih.govresearchgate.net This suggests its potential as a therapeutic agent for skeletal disorders like osteoporosis. nih.govnih.gov Research has shown it enhances alkaline phosphatase activity and bone matrix calcification in pre-osteoblasts. nih.govresearchgate.net It also appears to inhibit RANKL-induced osteoclastogenesis, a key process in bone resorption. researchgate.netnih.govnih.gov

Neurodegenerative Conditions: this compound has shown neuroprotective effects, particularly in the context of cognitive impairment and Alzheimer's disease. frontiersin.orgnih.govnih.gov Research indicates it may improve cognitive function by regulating cholinergic, antioxidant, and anti-inflammatory pathways. frontiersin.orgnih.gov A recent study highlighted its ability to inhibit monoamine oxidase B (MAO-B), which is involved in the pathology of Alzheimer's disease, thereby reducing aberrant GABA production in reactive astrocytes. nih.gov

Specific Cancers: The anti-proliferative and anti-metastatic effects of this compound have been evaluated in various cancer cell lines, including lung, breast, and bone cancer. nih.govspandidos-publications.com Studies have shown it can induce apoptosis and alter the mechanical properties of cancer cells, suggesting its potential as an anti-cancer agent. nih.govmdpi.comresearchgate.net Research on related oligostilbenes has also pointed to the inhibition of various signaling pathways involved in cancer progression, such as Wnt, NF-κB, and MAPK/ERK. spandidos-publications.com

Q & A

Q. What structural features distinguish Suffruticosol B from other resveratrol oligomers, and how do these influence its bioactivity?

this compound is a trimeric stilbenoid with a unique oligomeric structure derived from resveratrol. Its bioactivity, including cytotoxicity and immunomodulatory effects, is influenced by the spatial arrangement of phenolic groups and degree of polymerization. For example, compared to dimeric analogs (e.g., gnetin H), this compound exhibits higher cytotoxicity at 12.5 µM in glioblastoma (T98G) cells but lower activity at 1.25 µM, suggesting structure-dependent potency thresholds . Researchers should prioritize structural elucidation via NMR and mass spectrometry to correlate molecular features with functional assays.

Q. What in vitro models are recommended for initial screening of this compound’s anticancer activity?

Standard protocols involve testing cytotoxicity on peripheral blood mononuclear cells (PBMCs) to establish non-toxic concentrations (e.g., 0.125–1.25 µM) before evaluating anticancer effects . For cancer-specific assays, glioblastoma (T98G), lymphoma, and other solid tumor cell lines are common models. Researchers must validate cell line responsiveness using dose-response curves (e.g., 1.25–25 µM) and include normal cell controls (e.g., human dermal fibroblasts) to assess selectivity .

Advanced Research Questions

Q. How do concentration-dependent cytotoxic effects of this compound inform experimental design in dose-response studies?

this compound exhibits a biphasic activity profile: minimal toxicity at ≤1.25 µM but significant cytotoxicity at ≥12.5 µM in PBMCs and cancer cells . Researchers should design dose ranges spanning three orders of magnitude (e.g., 0.1–100 µM) to capture threshold effects. Parallel assays measuring apoptosis (via Annexin V/PI staining) and mitochondrial membrane potential disruption can clarify mechanisms. Data normalization to baseline cytotoxicity in PBMCs is critical to distinguish specific anticancer activity from general toxicity .

Q. What methodological considerations are critical when comparing this compound’s efficacy across cancer cell lines?